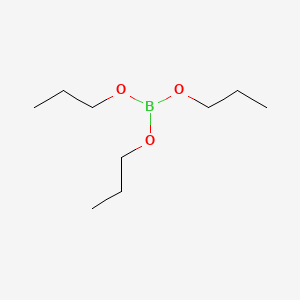
N-Decanoylmorpholine
Vue d'ensemble
Description
N-Decanoylmorpholine (NDM) is an organic compound with the molecular formula C14H27NO2. It is a colorless liquid that is soluble in water and ethanol, and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. NDM has a wide range of applications in the chemical and pharmaceutical industries, and has been studied extensively for its potential biomedical and therapeutic applications.
Applications De Recherche Scientifique
Extraction and Solubility Properties
- Extraction of HNO3 and U(VI): N-Decanoylmorpholine has been identified as a novel extractant for HNO3 and U(VI) from aqueous nitric acid mediums. This discovery is significant for nuclear technology and uranium processing (Yang Xingcun, 2002).
- Thermodynamics of Eu(III) Extraction: The substance has been tested for its efficiency in extracting Eu(III), with factors like nitric acid concentration, extractant concentration, temperature, and salting-out agents affecting its effectiveness (Qu Bao-han, 2007).
- Synergistic Extraction of Eu3+: A study revealed a maximum synergistic extraction effect of Eu3+ when combined with 1,10 phen, useful for radioactive element separation (Chen Wei-yan, 2013).
- Extraction in Cyclohexane with Respect to U(VI): Investigations into the extraction of U(VI) from aqueous nitric acid using N-Decanoylmorpholine in cyclohexane have been conducted, highlighting its potential in uranium processing (Yang Xing-Cun et al., 2002).
Solvent Properties and Chemical Reactions
- Chemistry in the Lyocell Process: N-Methylmorpholine-N-oxide (NMMO), related to N-Decanoylmorpholine, has been studied for its role in the Lyocell process, a modern industrial fiber-making technology. This research focused on chemical reactions and byproduct formation in the system involving cellulose, NMMO, and water, which can cause issues like fiber discoloration and decreased product performance (T. Rosenau et al., 2001).2. Green Solvents in Peptide Synthesis: N-Formylmorpholine, closely related to N-Decanoylmorpholine, has been reported as a green solvent alternative for solid-phase peptide synthesis, demonstrating its potential as an environmentally friendly solvent in pharmaceutical and chemical manufacturing (Ashish Kumar et al., 2017).
- Modification of Glycosylation Reactivity: In the realm of organic chemistry, N-Formylmorpholine has been found effective in modifying the reactivity of glycosylation, specifically with less reactive azido-deoxythioglucosyl and thiogalactosyl donors. This highlights its role in facilitating complex chemical reactions (A. B. Ingle et al., 2013).
Applications in Cellulose Processing
- Dissolution and Crystallization in Cellulose Processing: Studies on N-methylmorpholine N-oxide (NMMO) involving cellulose dissolution have provided insights into the interactions between cellulose and solvent components. These findings are critical for understanding the cellulose crystallization process in the production of fibers and films (Tommi Virtanen & S. Maunu, 2014).
Propriétés
IUPAC Name |
1-morpholin-4-yldecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-8-9-14(16)15-10-12-17-13-11-15/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOANAATJZWTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201023 | |
| Record name | Morpholine, 4-decanoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Decanoylmorpholine | |
CAS RN |
5299-65-0 | |
| Record name | 1-(4-Morpholinyl)-1-decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-decanoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5299-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-decanoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Decanoylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)



![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)

